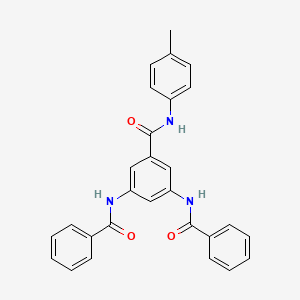![molecular formula C11H10N2O2S2 B6027942 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone, also known as HTE, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for investigating biochemical and physiological processes.
作用机制
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone involves the inhibition of certain enzymes and proteins. This compound has been shown to bind to the active site of these enzymes and proteins, preventing them from carrying out their normal function. This mechanism of action has been extensively studied in vitro, and has been shown to be effective in a variety of experimental systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. However, the physiological effects of this compound in vivo have not been extensively studied, and further research is needed to determine its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone in lab experiments is its high purity and stability. This compound can be synthesized with high yields and purity, making it a reliable tool for investigating biochemical and physiological processes. Additionally, this compound has been shown to be effective in a variety of experimental systems, making it a versatile tool for scientific research.
However, there are also limitations to using this compound in lab experiments. One limitation is that the physiological effects of this compound in vivo are not well understood, and further research is needed to determine its potential therapeutic applications. Additionally, this compound may have off-target effects on other enzymes and proteins, which could complicate its use in certain experimental systems.
未来方向
There are many potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone. One area of research could focus on the development of new synthetic methods for producing this compound, with the goal of improving yields and purity. Additionally, further research is needed to determine the physiological effects of this compound in vivo, with the goal of identifying potential therapeutic applications. Finally, this compound could be used as a tool for investigating the mechanisms of action of other enzymes and proteins, with the goal of identifying new targets for drug development.
合成方法
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone involves a multi-step process that begins with the reaction of 2-bromo-1-(2-thienyl)ethanone with sodium hydride to form the corresponding thiol. The thiol is then reacted with 4-hydroxy-6-methyl-2-pyrimidinyl bromide to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity, making it suitable for use in scientific research.
科学研究应用
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone has been used in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function. Additionally, this compound has been used to investigate the role of certain proteins in cellular signaling pathways, and has been shown to modulate their activity in vitro.
属性
IUPAC Name |
4-methyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-5-10(15)13-11(12-7)17-6-8(14)9-3-2-4-16-9/h2-5H,6H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJNNVDRDXQSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6027866.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)
![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![ethyl 5-methyl-7-(3-nitrophenyl)-2-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6027908.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6027951.png)
![4-{[1-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B6027954.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)